FITC-C6-DEVD-FMK: A Technical Guide to its Mechanism and Application in Apoptosis Research
FITC-C6-DEVD-FMK: A Technical Guide to its Mechanism and Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescein-5-isothiocyanate (FITC)-C6-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethyl ketone (FITC-C6-DEVD-FMK), a powerful tool for the detection and quantification of apoptosis. This document details its mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key biological and experimental pathways.
Core Principles and Mechanism of Action
FITC-C6-DEVD-FMK is a cell-permeable, non-toxic fluorescent probe designed to specifically and irreversibly bind to activated caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Its mechanism of action is tripartite, relying on the specific functions of its constituent parts:
-
DEVD Tetrapeptide Sequence: The Asp-Glu-Val-Asp (DEVD) amino acid sequence is the specific recognition and cleavage site for caspase-3. This sequence directs the inhibitor to its target enzyme.
-
Fluoromethylketone (FMK) Moiety: The FMK group is a reactive component that forms a covalent thioether bond with the cysteine residue in the catalytic site of an active caspase-3 enzyme. This bond results in irreversible inhibition of the enzyme's activity.
-
Fluorescein-5-isothiocyanate (FITC): FITC is a widely used green fluorescent dye that is conjugated to the peptide inhibitor. This fluorophore allows for the direct detection and quantification of cells containing activated caspase-3 through various fluorescence-based techniques, including flow cytometry and fluorescence microscopy.[2][3]
By combining these elements, FITC-C6-DEVD-FMK provides a highly sensitive and specific method for identifying apoptotic cells, as the probe will only be retained in cells where caspase-3 has been activated.
Apoptosis Signaling Pathways Leading to Caspase-3 Activation
The activation of caspase-3 is a central convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Understanding these pathways is crucial for contextualizing the application of FITC-C6-DEVD-FMK.
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., FasR, TNFR). This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, which in turn recruit and activate pro-caspase-8. Activated caspase-8 then directly cleaves and activates pro-caspase-3, initiating the execution phase of apoptosis.
Intrinsic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, which, in the presence of dATP, forms the apoptosome. The apoptosome recruits and activates pro-caspase-9, which then cleaves and activates pro-caspase-3.
Quantitative Data
While specific quantitative data such as IC50 or Ki values for FITC-C6-DEVD-FMK are not widely reported in the literature, the properties of the core components and related non-fluorescent inhibitors provide valuable context for its application.
| Parameter | Value | Notes |
| Molecular Weight | 994.99 g/mol | For FITC-C6-DEVD-FMK. |
| Excitation Maximum (Ex) | ~491 nm | For FITC fluorophore.[4] |
| Emission Maximum (Em) | ~516 nm | For FITC fluorophore.[4] |
| Z-DEVD-FMK IC50 | 1.326 µM | For the non-fluorescent analog against caspase-3. |
| Ac-DEVD-CHO Ki | 0.23 nM | For a related reversible caspase-3 inhibitor. |
Experimental Protocols
The following are detailed protocols for the use of FITC-C6-DEVD-FMK in detecting activated caspase-3 in cell suspensions and adherent cell lines. Optimization of incubation times and reagent concentrations is recommended for specific cell types and experimental conditions.
General Experimental Workflow
